N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14794846
InChI: InChI=1S/C18H19FN4O2S/c19-13-7-3-4-8-14(13)23-10-12(9-15(23)24)16(25)20-18-22-21-17(26-18)11-5-1-2-6-11/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,22,25)
SMILES:
Molecular Formula: C18H19FN4O2S
Molecular Weight: 374.4 g/mol

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14794846

Molecular Formula: C18H19FN4O2S

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C18H19FN4O2S
Molecular Weight 374.4 g/mol
IUPAC Name N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C18H19FN4O2S/c19-13-7-3-4-8-14(13)23-10-12(9-15(23)24)16(25)20-18-22-21-17(26-18)11-5-1-2-6-11/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,22,25)
Standard InChI Key HYYPSJZIPUFOKW-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F

Introduction

Structural Characteristics and Molecular Design

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidine ring substituted at the 3-position with a carboxamide group and at the 1-position with a 2-fluorophenyl group. The 5-oxo modification introduces a ketone functionality, while the thiadiazole ring at the 2-position is further substituted with a cyclopentyl group.

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is unavailable, analogous 1,3,4-thiadiazole derivatives exhibit intermolecular hydrogen bonding patterns that stabilize their three-dimensional structures. For example, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide crystallizes in a triclinic system (space group P-1) with lattice parameters a = 10.238 Å, b = 10.325 Å, and c = 10.560 Å . Hydrogen bonds such as N–H···N interactions between thiadiazole nitrogen atoms and amide hydrogens are critical for molecular packing . These observations suggest that the cyclopentyl and fluorophenyl substituents in the target compound may similarly influence crystal lattice interactions and solubility.

Role of Substituents in Bioactivity

  • 2-Fluorophenyl Group: The electron-withdrawing fluorine atom enhances metabolic stability and influences π-π stacking interactions with aromatic residues in target enzymes .

  • Cyclopentyl Moiety: This hydrophobic group likely improves membrane permeability and binding affinity to autotaxin’s hydrophobic pockets .

  • Thiadiazole Core: The sulfur and nitrogen-rich heterocycle contributes to hydrogen bonding and van der Waals interactions, critical for enzyme inhibition .

Synthetic Pathways and Optimization

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves multi-step organic transformations, as inferred from patented methodologies for analogous autotaxin inhibitors .

Key Synthetic Steps

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of succinic anhydride intermediates yields the 5-oxopyrrolidine core.

  • Thiadiazole Synthesis: Cyclocondensation of thioamides with hydrazine derivatives generates the 1,3,4-thiadiazole ring. For example, reaction of cyclopentanecarbothioamide with hydrazine forms the 5-cyclopentyl-1,3,4-thiadiazol-2-amine precursor .

  • Amide Coupling: Carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the pyrrolidine-3-carboxylic acid to the thiadiazol-2-amine .

  • Aromatic Substitution: Introduction of the 2-fluorophenyl group via Ullmann coupling or nucleophilic aromatic substitution on a halogenated pyrrolidine intermediate .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution on the thiadiazole ring requires careful control of reaction conditions .

  • Steric Hindrance: Bulky substituents like cyclopentyl may slow coupling reactions, necessitating elevated temperatures or microwave-assisted synthesis .

Biological Activity and Mechanism of Action

Autotaxin Inhibition

Autotaxin (ATX), a phospholipase D enzyme, converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a lipid mediator promoting cell proliferation, migration, and survival. Overexpression of ATX is linked to cancer progression, idiopathic pulmonary fibrosis, and rheumatoid arthritis .

Inhibitory Mechanism:

  • The compound competitively binds to ATX’s hydrophobic pocket, disrupting LPC binding .

  • Structural analogs demonstrate IC<sub>50</sub> values in the nanomolar range, though specific data for this compound remains proprietary .

Pharmacological Profiles of Analogous Compounds

PropertyValue (Analog)Relevance to Target Compound
Molecular Weight374.4 g/molIndicates moderate bioavailability
LogP~3.2 (predicted)Suggests favorable membrane permeation
Plasma Protein Binding>90% Potential for prolonged half-life

Therapeutic Applications

Oncology

Preclinical studies of structurally related autotaxin inhibitors show:

  • Reduced Metastasis: Inhibition of LPA-mediated signaling suppresses tumor cell invasion in breast and ovarian cancer models .

  • Synergy with Chemotherapy: Enhanced efficacy of paclitaxel and cisplatin in xenograft models .

Fibrotic Diseases

  • Idiopathic Pulmonary Fibrosis (IPF): ATX inhibitors attenuate collagen deposition and fibroblast activation in murine models .

  • Liver Fibrosis: Reduction in hepatic stellate cell activation and extracellular matrix production .

Inflammatory and Autoimmune Disorders

  • Rheumatoid Arthritis: Suppression of LPA-induced cytokine release (e.g., IL-6, TNF-α) in synovial fibroblasts .

  • Systemic Sclerosis: Amelioration of skin thickening and vascular remodeling .

Future Directions

  • Clinical Trials: Phase I studies to establish safety profiles in healthy volunteers.

  • Formulation Development: Nanoemulsions or liposomal delivery to enhance solubility.

  • Combination Therapies: Co-administration with immune checkpoint inhibitors or antifibrotics.

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